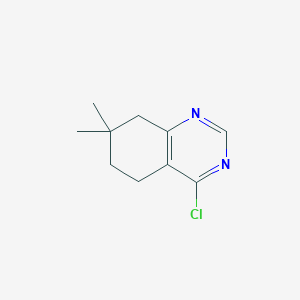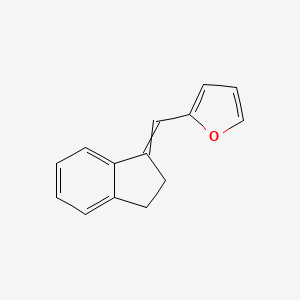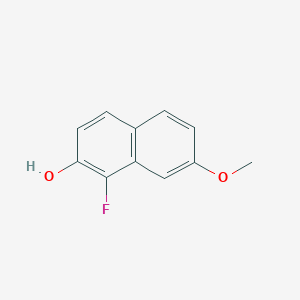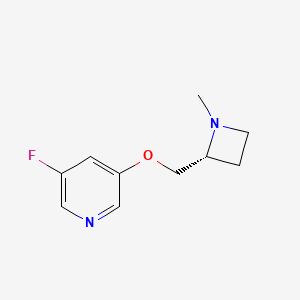
2-(Chloromethyl)-7-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Chlorométhyl)-7-méthylnaphtalène est un composé organique appartenant à la classe des naphtalènes. Il se caractérise par la présence d'un groupe chlorométhyle en position deux et d'un groupe méthyle en position sept du cycle naphtalène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(Chlorométhyl)-7-méthylnaphtalène implique généralement la chlorométhylation du 7-méthylnaphtalène. Une méthode courante est la réaction de chlorométhylation de Blanc, qui utilise du formaldéhyde et de l'acide chlorhydrique en présence d'un catalyseur acide de Lewis tel que le chlorure de zinc . La réaction se déroule en milieu acide, où le carbonyle du formaldéhyde est protoné, rendant le carbone plus électrophile et sensible à l'attaque par les électrons pi aromatiques du 7-méthylnaphtalène.
Méthodes de production industrielle
La production industrielle du 2-(Chlorométhyl)-7-méthylnaphtalène peut être mise à l'échelle en utilisant des réacteurs à écoulement continu pour garantir des conditions de réaction cohérentes et des rendements élevés. L'utilisation de systèmes catalytiques avancés et de paramètres réactionnels optimisés peut encore améliorer l'efficacité et la sélectivité du processus de chlorométhylation.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Chlorométhyl)-7-méthylnaphtalène subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorométhyle peut être substitué par des nucléophiles tels que les amines, les thiols et les alcools, conduisant à la formation des dérivés correspondants.
Réactions d'oxydation : Le groupe méthyle en position sept peut être oxydé pour former des acides carboxyliques ou des aldéhydes.
Réactions de réduction : Le groupe chlorométhyle peut être réduit en groupe méthyle en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courantes
Substitution : Nucléophiles comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants aprotiques polaires.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits
Substitution : Formation d'azotures, de thiocyanates et d'éthers.
Oxydation : Formation d'acide 7-méthyl-2-naphtöïque ou de 7-méthyl-2-naphtaldéhyde.
Réduction : Formation de 2-méthyl-7-méthylnaphtalène.
Applications de la recherche scientifique
Le 2-(Chlorométhyl)-7-méthylnaphtalène a plusieurs applications en recherche scientifique :
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Science des matériaux : Employé dans le développement de matériaux avancés, y compris les polymères et les résines.
Études biologiques : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Applications industrielles : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-(Chlorométhyl)-7-méthylnaphtalène implique sa réactivité vis-à-vis des nucléophiles et des électrophiles. Le groupe chlorométhyle agit comme un centre électrophile, le rendant sensible à l'attaque nucléophile. Cette réactivité est exploitée dans diverses transformations synthétiques pour introduire des groupes fonctionnels et modifier la structure chimique des molécules cibles.
Applications De Recherche Scientifique
2-(Chloromethyl)-7-methylnaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Employed in the development of advanced materials, including polymers and resins.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-7-methylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify the chemical structure of target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Chlorométhyl)naphtalène : Manque le groupe méthyle en position sept, ce qui entraîne une réactivité et des applications différentes.
7-Méthylnaphtalène : Manque le groupe chlorométhyle, ce qui le rend moins réactif vis-à-vis des nucléophiles.
2-Méthylnaphtalène : Manque les groupes chlorométhyle et méthyle, ce qui conduit à des propriétés chimiques différentes.
Unicité
Le 2-(Chlorométhyl)-7-méthylnaphtalène est unique en raison de la présence de groupes chlorométhyle et méthyle, ce qui confère une réactivité et une polyvalence distinctes dans les applications synthétiques. Cette double fonctionnalité permet une large gamme de transformations chimiques et en fait un composé précieux en synthèse organique et en science des matériaux.
Propriétés
Formule moléculaire |
C12H11Cl |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
2-(chloromethyl)-7-methylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8H2,1H3 |
Clé InChI |
OMEXOHWUUCPOME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)




![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)


